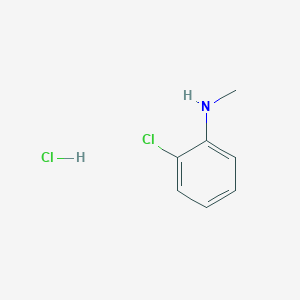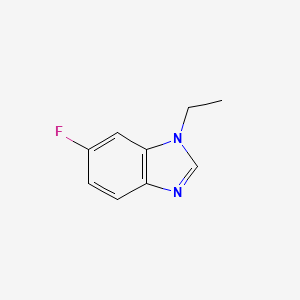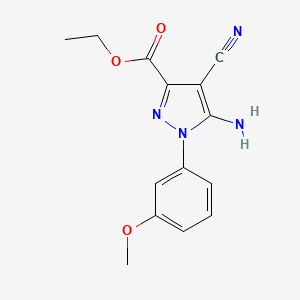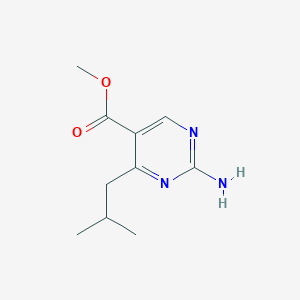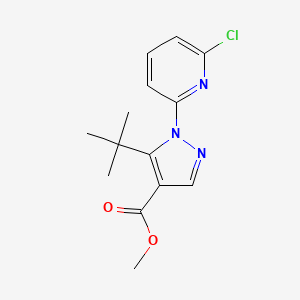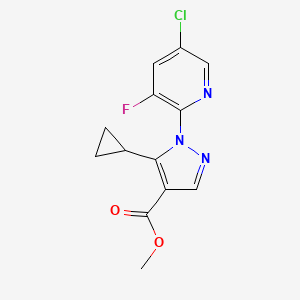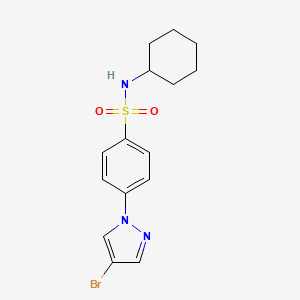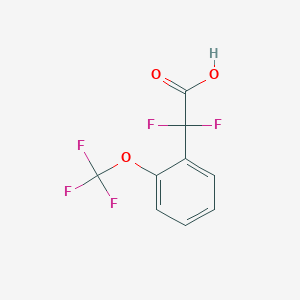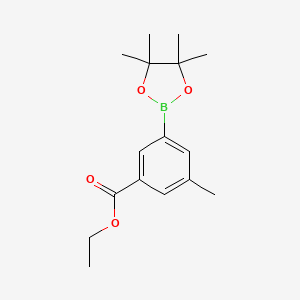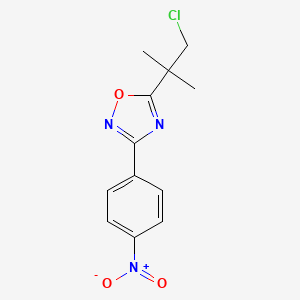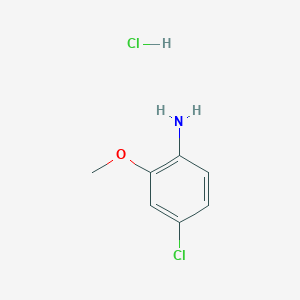
2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
描述
The compound “2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been found to possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
科学研究应用
Synthesis and Characterization
Research has focused on the synthesis and characterization of quinoline derivatives, showcasing their potential in creating complex molecular structures with significant optical properties. For instance, a study on the synthesis and characterization of nonlinear optical properties of quinoline derivatives highlighted their potential as candidates for optical limiting applications. These compounds were synthesized and characterized using methods like 1H NMR, UV–Vis, and FT-IR spectroscopy, demonstrating their utility in the development of materials with specific optical behaviors (Ruanwas et al., 2010).
Fluorescence Derivatization Reagent
Quinoline derivatives have been identified as highly sensitive fluorescence derivatization reagents for alcohols and amines in high-performance liquid chromatography (HPLC), enhancing detection sensitivity. This application is crucial for analytical chemistry, where detecting and quantifying trace amounts of substances is essential (Yoshida et al., 1992; Yoshida et al., 1993).
Corrosion Inhibition
A computational study on the corrosion inhibition performances of novel quinoline derivatives against the corrosion of iron revealed that these compounds exhibit promising adsorption and corrosion inhibition properties. Quantum chemical and molecular dynamics simulation approaches were used to investigate these properties, suggesting that quinoline derivatives could serve as effective corrosion inhibitors for protecting metal surfaces (Erdoğan et al., 2017).
Complexation Studies
Complexation studies of certain quinoline derivatives with metals have been conducted, providing insights into their potential applications in creating complex molecular structures with desired properties. These studies include pH-metric and theoretical investigations, highlighting the versatility of quinoline derivatives in forming complexes with various metals, which could have implications in catalysis, material science, and pharmaceuticals (Samy et al., 2018).
Luminescent Properties and Catalysis
Cyclometalated Pd(II) and Ir(III) complexes with quinoline derivatives have been synthesized and characterized, exhibiting luminescent properties and application in catalytic processes. These findings underscore the utility of quinoline derivatives in developing luminescent materials and their role in facilitating catalytic reactions, which is significant for both material science and synthetic chemistry (Xu et al., 2014).
属性
IUPAC Name |
2-(3-ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-4-24-15-7-5-6-14(10-15)18-11-17(20(21)23)16-9-12(2)8-13(3)19(16)22-18/h5-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDVMSWHWJSYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




